Cnidimol A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

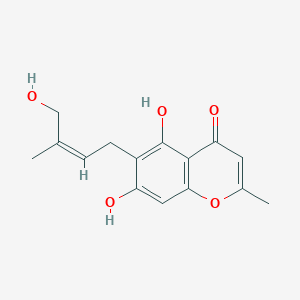

Cnidimol A is a natural chromone compound . It has a molecular weight of 276.28 and the formula is C15H16O5 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: O=C1C=C©OC2=CC(O)=C(C/C=C©\CO)C(O)=C12 . This structure falls under the classification of Phenols Monophenols .

Physical and Chemical Properties Analysis

This compound is a solid at room temperature and should be stored at -20°C for long-term use . The exact physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results .

Wissenschaftliche Forschungsanwendungen

Anti-adipöse Aktivität

Cnidimol A hat eine anti-adipöse Aktivität gezeigt. Es wurde zusammen mit anderen Chromonderivaten aus Cnidium monnieri isoliert. Unter den isolierten Verbindungen hemmte this compound die Adipozytendifferenzierung signifikant, gemessen an der Fettanhäufung in 3T3-L1-Zellen {svg_1}.

Steigerung der Makrophagen-Phagozytose

Es wurde gezeigt, dass this compound die Makrophagen-Phagozytose steigert. Sowohl In-vivo- als auch In-vitro-Studien zeigten, dass Cnidium monnieri, das this compound enthält, die Makrophagen-Phagozytose verbesserte, die Überlebensrate von Mäusen nach Infektion mit Escherichia coli erhöhte und den Wirt durch Verbesserung der bakteriellen Vermehrung im peripheren Blut vor Infektionen schützte {svg_2}.

Anti-inflammatorische Aktivität

This compound hat eine anti-inflammatorische Aktivität gezeigt. Es erwies sich als eine der wirksamsten Verbindungen gegen fMLP-induzierte O2•−-Generierung und Elastase-Freisetzung mit einem IC50-Wert von 3,20 ± 0,16 µg/mL {svg_3}.

Antioxidative Aktivität

Aufgrund seiner anti-inflammatorischen Aktivität könnte this compound auch antioxidative Eigenschaften besitzen. Die Hemmung der fMLP-induzierten O2•−-Generierung legt nahe, dass this compound zur Reduzierung von oxidativem Stress beitragen könnte {svg_4}.

Potenzielle Antikrebsaktivität

Obwohl es keine direkten Beweise für eine Antikrebsaktivität von this compound gibt, wurde seine Elternpflanze Cnidium monnieri in der traditionellen chinesischen Medizin wegen ihrer Antitumorwirkungen verwendet. Weitere Forschung ist erforderlich, um festzustellen, ob this compound zu diesen Wirkungen beiträgt {svg_5}.

Potenzielle Anti-Osteoporose-Aktivität

Auch hier gibt es keine direkten Beweise für eine Anti-Osteoporose-Aktivität von this compound, aber seine Elternpflanze Cnidium monnieri wurde in der traditionellen chinesischen Medizin wegen ihrer Anti-Osteoporose-Wirkungen verwendet. Weitere Forschung ist erforderlich, um festzustellen, ob this compound zu diesen Wirkungen beiträgt {svg_6}.

Safety and Hazards

Wirkmechanismus

Cnidimol A is a natural chromone compound that has been isolated from the plant Cnidium monnieri . This article will cover the various aspects of its mechanism of action.

Target of Action

It’s known that cnidium monnieri, the plant from which this compound is derived, has been studied for its effects on hepatocellular carcinoma (hcc) and has been found to affect multiple biological processes

Mode of Action

Studies on cnidium monnieri suggest that its active phytochemicals might be implicated in affecting gene targets involved in multiple biological processes, such as protein phosphorylation, negative regulation of the apoptotic process

Biochemical Pathways

These include the PI3K–AKT signaling pathway, pathways in cancer, proteoglycans in cancer, the TNF signaling pathway, VEGF signaling pathway, ErbB signaling pathway, and EGFR tyrosine kinase inhibitor resistance . These pathways are implicated in the anti-HCC effects of Cnidium monnieri .

Result of Action

Some chromone glycosides isolated from cnidium monnieri have been found to significantly inhibit adipocyte differentiation as measured by fat accumulation in 3t3-l1 cells

Biochemische Analyse

Biochemical Properties

Cnidimol A plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, this compound has been shown to bind with certain proteins, altering their conformation and activity, which can impact various metabolic pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. In cancer cells, it has been reported to induce apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes . In normal cells, this compound can enhance antioxidant defenses by upregulating the expression of genes involved in the antioxidant response. This compound also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . For instance, this compound has been shown to inhibit the enzyme tyrosinase, which is involved in melanin synthesis, by binding to its active site. This inhibition can lead to reduced melanin production. Additionally, this compound can activate transcription factors that regulate gene expression, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that this compound can maintain its effects on cellular function for several weeks, but its potency may diminish over time. In vitro studies have demonstrated that this compound can sustain its antioxidant and anti-inflammatory effects for extended periods, although the exact duration can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more prominent. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in drug metabolism . These interactions can influence the metabolic flux and levels of various metabolites. This compound has also been shown to affect the glycolytic pathway by modulating the activity of key enzymes like hexokinase and pyruvate kinase. These effects can alter cellular energy production and overall metabolic homeostasis.

Eigenschaften

IUPAC Name |

5,7-dihydroxy-6-[(Z)-4-hydroxy-3-methylbut-2-enyl]-2-methylchromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-8(7-16)3-4-10-11(17)6-13-14(15(10)19)12(18)5-9(2)20-13/h3,5-6,16-17,19H,4,7H2,1-2H3/b8-3- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNWJSOMYWKDPT-BAQGIRSFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C=C(C(=C2O)CC=C(C)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(O1)C=C(C(=C2O)C/C=C(/C)\CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: The research mentions several Cnidimols. Could you elaborate on the structural differences within this family of compounds and their potential impact on activity?

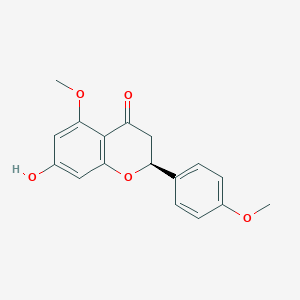

A1: The provided research papers focus on the isolation and characterization of new Cnidimol derivatives, like Cnidimol G and Cnidimol H, from the fruit of Cnidium monnieri []. These studies emphasize the presence of varying substituents on the core chromone structure. For instance, Cnidimol G and H differ in the position and nature of hydroxyl and methoxy groups. These structural modifications likely influence their interactions with biological targets, leading to variations in their potency and selectivity as anti-inflammatory agents. Further investigation into the Structure-Activity Relationship (SAR) of Cnidimols, including Cnidimol A, is crucial to understand how specific structural features contribute to their biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1,N4-Bis[2-(phenylthio)phenyl]-1,4-piperazine-d8-dicarboxamide](/img/no-structure.png)

![2-(4,5-dihydroxy-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}cyclohex-2-en-1-ylidene)acetonitrile](/img/structure/B1163838.png)

![[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-hydroxyoctadecanoate](/img/structure/B1163846.png)